molecular formula C17H27ClN2O B1195031 UF-17 HCl

UF-17 HCl

Cat. No.: B1195031
M. Wt: 310.9 g/mol
InChI Key: PCJJKYBAUYPLNN-QNBGGDODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UF-17 hydrochloride involves the reaction of N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide with hydrochloric acid. The reaction typically occurs in a solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity crystalline solid .

Industrial Production Methods

Industrial production of UF-17 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities for distribution to research institutions and forensic laboratories .

Chemical Reactions Analysis

Types of Reactions

UF-17 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

UF-17 hydrochloride is widely used in scientific research, including:

    Chemistry: As an analytical reference standard for mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: In studies involving receptor binding and pharmacological profiling.

    Medicine: Research on its potential therapeutic effects and interactions with opioid receptors.

    Industry: Quality control and forensic analysis of synthetic opioids.

Mechanism of Action

UF-17 hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It mimics the action of endogenous opioids, leading to analgesic and euphoric effects. The compound primarily targets the mu-opioid receptor, which is involved in pain modulation and reward pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UF-17 hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike other opioids, it has a unique binding affinity and selectivity for opioid receptors, making it valuable for research and forensic applications .

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3;/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3;1H/t15-,16-;/m1./s1

InChI Key

PCJJKYBAUYPLNN-QNBGGDODSA-N

Isomeric SMILES

CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2.Cl

SMILES

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UF-17 HCl, UF-17 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UF-17 HCl
Reactant of Route 2
Reactant of Route 2
UF-17 HCl
Reactant of Route 3
Reactant of Route 3
UF-17 HCl
Reactant of Route 4
UF-17 HCl
Reactant of Route 5
UF-17 HCl
Reactant of Route 6
UF-17 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.